

# 4,5-Difluoro-2-methylphenol physical and chemical properties

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## Compound of Interest

Compound Name: 4,5-Difluoro-2-methylphenol

Cat. No.: B1354852

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An In-depth Technical Guide to **4,5-Difluoro-2-methylphenol**: Properties, Synthesis, and Applications

**Authored by: A Senior Application Scientist**

## Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique electronic properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—allow for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.<sup>[1][2]</sup> Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and target binding, and alter molecular conformation to lock in a bioactive shape.<sup>[3][4]</sup> It is within this context that **4,5-Difluoro-2-methylphenol** emerges as a valuable and versatile building block for the synthesis of novel therapeutics. This guide provides an in-depth analysis of its core properties, reactivity, synthesis, and applications for researchers and drug development professionals.

## Section 1: Core Physicochemical and Molecular Properties

**4,5-Difluoro-2-methylphenol** (CAS No. 704884-76-4) is a substituted aromatic phenol. The molecule incorporates a standard ortho-cresol scaffold, distinguished by the presence of two fluorine atoms at the C4 and C5 positions of the benzene ring.<sup>[5]</sup> These substituents are critical to its unique chemical behavior.

## Structural and General Properties

A summary of the key identification and physical properties of **4,5-Difluoro-2-methylphenol** is presented below. While some experimental data, such as a precise melting point and pKa, are not widely published, reliable computed data and comparisons with analogous structures provide a strong predictive framework.

Property	Value / Description	Source(s)
IUPAC Name	4,5-difluoro-2-methylphenol	[5]
Synonyms	Phenol, 4,5-difluoro-2-methyl-	[6]
CAS Number	704884-76-4	[5]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>2</sub> O	[5]
Molecular Weight	144.12 g/mol	[5]
Appearance	Inferred to be a solid at room temperature, based on related cresol structures.	[7]
Boiling Point	209.6 °C (at 760 mmHg)	
Density	1.28 g/cm <sup>3</sup> (Predicted)	
Flash Point	80.6 °C	
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF) and sparingly soluble in water.	
pKa (Phenolic H)	Estimated to be lower (more acidic) than o-cresol (~10.3) due to the inductive electron-withdrawing effects of the two fluorine atoms.[8]	
LogP (Octanol/Water)	2.1 (Computed)	[5]

## Spectroscopic Profile (Predicted)

Direct experimental spectra for **4,5-Difluoro-2-methylphenol** are not commonly available in public databases. However, a detailed and reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[9][10][11] This predictive analysis is a crucial skill for chemists working with novel structures.

## $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing four distinct signals:

- Aromatic Protons (2H): Two signals in the aromatic region (~6.8-7.2 ppm). The proton at C6 will appear as a doublet coupled to the fluorine at C5. The proton at C3 will appear as a doublet coupled to the fluorine at C4. Long-range H-F couplings may introduce additional complexity.
- Phenolic Proton (1H): A broad singlet, typically in the range of 5-8 ppm, whose chemical shift is highly dependent on solvent and concentration.
- Methyl Protons (3H): A sharp singlet around 2.1-2.3 ppm.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will provide a clear carbon fingerprint and direct evidence of fluorination through characteristic C-F coupling:

- Total Signals: Seven distinct carbon signals are expected.
- Fluorinated Carbons (C4 & C5): These will be the most diagnostic signals, appearing as large doublets due to one-bond C-F coupling ( $^1\text{JCF}$ ), typically in the range of 240-270 Hz. Their chemical shifts will be significantly downfield.
- Adjacent Carbons (C3 & C6): These carbons will exhibit smaller two-bond C-F coupling ( $^2\text{JCF}$ ) of approximately 15-25 Hz.
- Ipso-Carbon (C1): The carbon bearing the hydroxyl group will also show coupling to the fluorine at C5 ( $^3\text{JCF}$ ).
- Methyl Carbon: A singlet in the aliphatic region (~15-20 ppm).

## $^{19}\text{F}$ NMR Spectroscopy

The  $^{19}\text{F}$  NMR will show two distinct signals for the non-equivalent fluorine atoms at C4 and C5, likely appearing as doublets due to coupling with the adjacent aromatic protons.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

- O-H Stretch: A broad, strong absorption band in the region of 3200-3600  $\text{cm}^{-1}$ .
- C-H Stretches: Aromatic C-H stretches just above 3000  $\text{cm}^{-1}$  and aliphatic C-H stretches from the methyl group just below 3000  $\text{cm}^{-1}$ .
- C=C Stretches: Aromatic ring stretches in the 1450-1600  $\text{cm}^{-1}$  region.
- C-F Stretches: Strong, characteristic absorption bands in the 1100-1300  $\text{cm}^{-1}$  region.

## Section 2: Synthesis and Reactivity

As a specialized building block, **4,5-Difluoro-2-methylphenol** is not typically produced by simple methylation of a difluorophenol due to regioselectivity challenges. A more plausible and controlled approach involves the construction of the aromatic ring with the desired substitution pattern already in place or introduced through robust, high-yield reactions.

### Representative Synthetic Workflow

A common strategy for synthesizing substituted phenols involves the diazotization of an aniline precursor followed by hydrolysis. This provides excellent regiochemical control. The workflow below outlines this robust approach starting from commercially available 3,4-difluoroaniline.

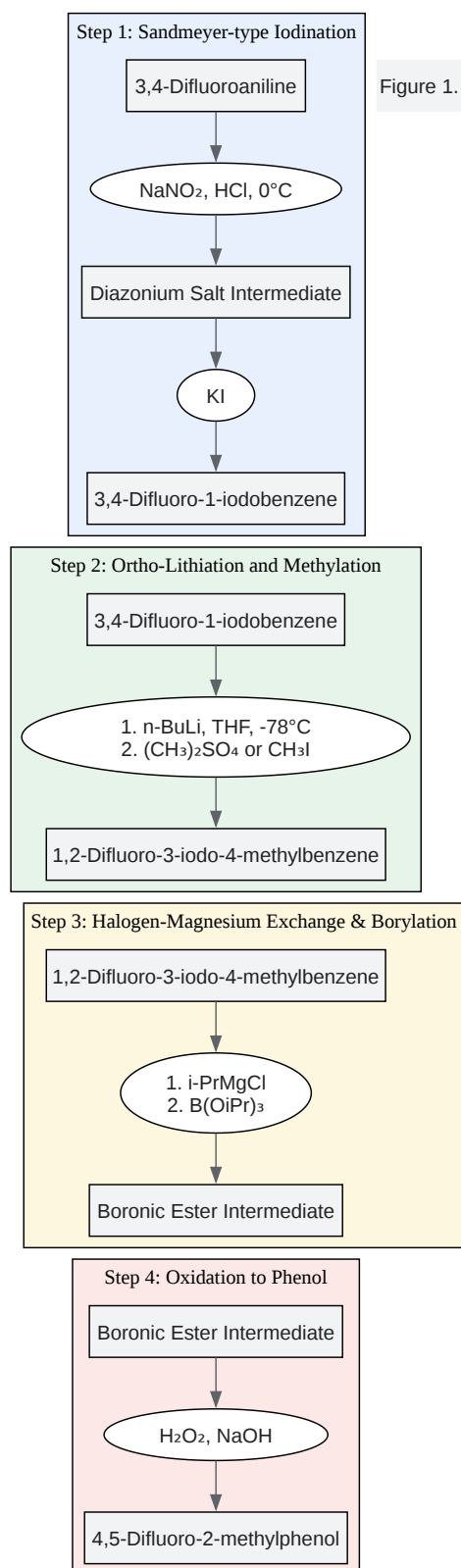


Figure 1. Multi-step synthesis of 4,5-Difluoro-2-methylphenol.

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Caption: Figure 1. Multi-step synthesis of **4,5-Difluoro-2-methylphenol**.

## Experimental Protocol: Oxidation of Boronic Ester (Step 4)

This protocol details the final, critical step of converting the aryl boronic ester intermediate to the target phenol. This transformation is a widely used and reliable method in organic synthesis.<sup>[10]</sup>

**Trustworthiness through Self-Validation:** This protocol incorporates clear visual and analytical checkpoints. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC). The successful formation of the phenolic product is confirmed by a color change upon basification (phenoxide formation) and a significant shift in polarity on the TLC plate.

### Methodology:

- **Reaction Setup:** To a solution of the 2-(4,5-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v) in a round-bottom flask, add sodium hydroxide (3.0 eq) as a 2M aqueous solution. Cool the mixture to 0 °C using an ice bath.
  - **Causality Insight:** The basic conditions are required for the subsequent oxidation step to proceed efficiently. THF is used to ensure the solubility of the organic starting material.
- **Oxidation:** To the stirred, cooled solution, add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C.
  - **Causality Insight:** The slow, controlled addition of the oxidant is crucial to manage the exothermic nature of the reaction and prevent uncontrolled side reactions.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting material.
- **Work-up & Quenching:** Once the reaction is complete, cool the mixture again to 0 °C and carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of

sodium thiosulfate. Stir for 15 minutes.

- **Acidification & Extraction:** Acidify the aqueous mixture to pH ~2-3 using 2M HCl. The phenolic product will now be in its neutral, organic-soluble form. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
  - **Causality Insight:** The acidification step is critical. It protonates the phenoxide intermediate, rendering it less water-soluble and allowing it to be extracted into the organic phase.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure **4,5-Difluoro-2-methylphenol**.

## Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of **4,5-Difluoro-2-methylphenol** lies in its application as a synthon for more complex, biologically active molecules. The specific arrangement of its functional groups—a nucleophilic hydroxyl group, an ortho-methyl group, and two electron-withdrawing fluorine atoms—provides a unique platform for chemical elaboration.

### Scaffold for Bioactive Molecules

Research has demonstrated the utility of this phenol in creating novel compounds with potential therapeutic value. For instance, it has been used as a starting material for the synthesis of Schiff base derivatives. One such derivative, 4,5-Difluoro-2-((m-tolylimino)methyl)phenol, was investigated and showed promising in vitro anticancer activity against A549 lung cancer cells and moderate antioxidant properties.<sup>[12]</sup> This highlights the potential of the 4,5-difluoro-2-methylphenyl scaffold in the design of new anticancer agents.

### Role of Fluorination in Improving Drug Properties

The difluoro-substitution pattern is particularly advantageous in drug design for several reasons:



- **Metabolic Stability:** The C-F bonds are exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing fluorine atoms on the aromatic ring can prevent hydroxylation, a common metabolic pathway for phenols, thereby increasing the compound's half-life.[3]
- **Enhanced Acidity and Binding:** The strong inductive effect of the two fluorine atoms increases the acidity of the phenolic proton. This modulation of pKa can be critical for optimizing a drug's binding affinity to its target protein, as the hydroxyl group can act as a more effective hydrogen bond donor.[2]
- **Lipophilicity and Permeability:** Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its site of action.[3]

The broader class of fluorinated phenols and their derivatives are integral to the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.

## Section 4: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. **4,5-Difluoro-2-methylphenol** possesses hazards typical of substituted phenols and requires appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Classification:[5]

- H302: Harmful if swallowed (Acute toxicity, oral).
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

## Recommended Handling Procedures

- **Engineering Controls:** Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily

accessible.

- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
  - Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).
  - Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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